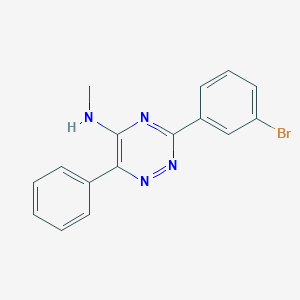
2-Benzyl-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,2,4-triazin-5-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is also known as benzotriazinone and has a molecular formula of C8H6N4O. It is a white crystalline powder that is soluble in water and organic solvents. In
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,2,4-triazin-5-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been suggested that this compound may induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
2-Benzyl-1,2,4-triazin-5-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit DNA topoisomerase II activity. Additionally, this compound has been found to possess antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Benzyl-1,2,4-triazin-5-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to possess antiviral activity against the hepatitis C virus, which could be useful in the development of new antiviral drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-Benzyl-1,2,4-triazin-5-one. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antiviral drugs based on the antiviral activity of this compound against the hepatitis C virus. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use as a fluorescent probe for detecting zinc ions in biological samples.
Synthesemethoden
The synthesis of 2-Benzyl-1,2,4-triazin-5-one can be achieved through various methods, including the reaction of benzylamine with cyanogen bromide, the reaction of benzyl isocyanate with hydroxylamine, and the reaction of benzyl azide with carbon monoxide. The most commonly used method for synthesizing this compound is the reaction of benzylamine with cyanogen bromide. This method involves the reaction of benzylamine with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces 2-Benzyl-1,2,4-triazin-5-one as the final product.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,2,4-triazin-5-one has been extensively studied for its diverse range of applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against the hepatitis C virus. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting zinc ions in biological samples.
Eigenschaften
Produktname |
2-Benzyl-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.2 g/mol |
IUPAC-Name |
2-benzyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3O/c14-10-6-12-13(8-11-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI-Schlüssel |
RTCLNOKEZHYAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)



